molecular formula C17H20N2O3S B5787687 N-(4-isopropylphenyl)-4-[(methylsulfonyl)amino]benzamide

N-(4-isopropylphenyl)-4-[(methylsulfonyl)amino]benzamide

Cat. No. B5787687
M. Wt: 332.4 g/mol
InChI Key: CFIXSLODJLXXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-4-[(methylsulfonyl)amino]benzamide, commonly known as MI-192, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. MI-192 is a member of the benzamide family of compounds, which are known for their ability to inhibit histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of tumor suppressor genes. MI-192 has shown promise as a potent and selective inhibitor of HDACs, making it a promising candidate for further research.

Mechanism of Action

MI-192 inhibits N-(4-isopropylphenyl)-4-[(methylsulfonyl)amino]benzamide by binding to the catalytic domain of the enzyme and blocking its activity. HDAC inhibitors have been shown to induce hyperacetylation of histones, which can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MI-192 has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models. MI-192 has also been shown to enhance the antitumor activity of other anticancer agents, such as cisplatin and doxorubicin.

Advantages and Limitations for Lab Experiments

One advantage of MI-192 is its potency and selectivity for N-(4-isopropylphenyl)-4-[(methylsulfonyl)amino]benzamide, which makes it a useful tool for studying the role of this compound in cancer biology. However, one limitation of MI-192 is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on MI-192. One area of interest is the development of more soluble analogs of MI-192, which could improve its utility as a research tool. Another area of interest is the investigation of the potential synergistic effects of MI-192 with other anticancer agents, such as immune checkpoint inhibitors. Finally, further studies are needed to better understand the molecular mechanisms underlying the antitumor effects of MI-192, which could lead to the development of more effective cancer therapies.

Synthesis Methods

The synthesis of MI-192 involves several steps, starting with the reaction of 4-isopropylphenylboronic acid with 4-bromo-2-nitroaniline to form 4-isopropylphenyl(4-bromo-2-nitrophenyl)boronic acid. This compound is then reduced to the corresponding amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with methylsulfonyl chloride and 4-aminobenzamide to form MI-192.

Scientific Research Applications

MI-192 has been extensively studied for its potential applications in cancer treatment. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, making them a promising class of anticancer agents. MI-192 has been shown to be a potent and selective inhibitor of N-(4-isopropylphenyl)-4-[(methylsulfonyl)amino]benzamide, and has demonstrated antitumor activity in a variety of cancer cell lines and animal models.

properties

IUPAC Name

4-(methanesulfonamido)-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-12(2)13-4-8-15(9-5-13)18-17(20)14-6-10-16(11-7-14)19-23(3,21)22/h4-12,19H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIXSLODJLXXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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